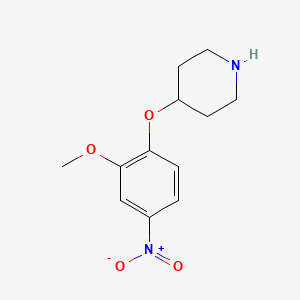
2-(4-Iodo-imidazol-1-yl)ethylamine
Descripción general
Descripción
2-(4-Iodo-imidazol-1-yl)ethylamine is a chemical compound that features an imidazole ring substituted with an iodine atom at the 4-position and an ethylamine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-imidazol-1-yl)ethylamine typically involves the iodination of an imidazole derivative followed by the introduction of the ethylamine group. One common method includes the following steps:
Iodination: The imidazole ring is iodinated at the 4-position using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Alkylation: The iodinated imidazole is then reacted with an ethylamine derivative under basic conditions to introduce the ethylamine group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodo-imidazol-1-yl)ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The imidazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4-Azido-imidazol-1-yl)-ethylamine.
Aplicaciones Científicas De Investigación
2-(4-Iodo-imidazol-1-yl)ethylamine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of imidazole derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodo-imidazol-1-yl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the ethylamine group can interact with receptor sites, modulating their function. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromo-imidazol-1-yl)-ethylamine: Similar structure but with a bromine atom instead of iodine.
2-(4-Chloro-imidazol-1-yl)-ethylamine: Contains a chlorine atom at the 4-position.
2-(4-Fluoro-imidazol-1-yl)-ethylamine: Features a fluorine atom at the 4-position.
Uniqueness
2-(4-Iodo-imidazol-1-yl)ethylamine is unique due to the presence of the iodine atom, which can influence its reactivity and binding properties. Iodine is larger and more polarizable than other halogens, potentially leading to stronger interactions with molecular targets and different reactivity patterns in chemical reactions.
Propiedades
Fórmula molecular |
C5H8IN3 |
|---|---|
Peso molecular |
237.04 g/mol |
Nombre IUPAC |
2-(4-iodoimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H8IN3/c6-5-3-9(2-1-7)4-8-5/h3-4H,1-2,7H2 |
Clave InChI |
HYNMFJVHFLDDMK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CN1CCN)I |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
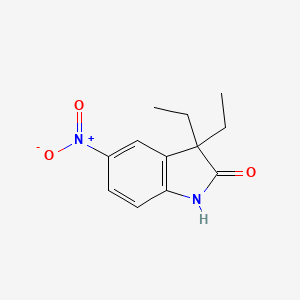
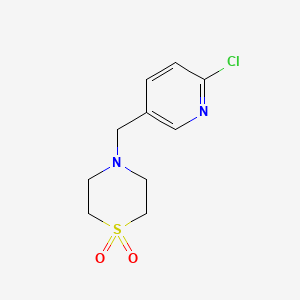
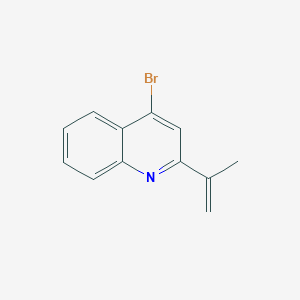
![3-[2-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)-1H-indol-3-yl]propanoic acid](/img/structure/B8461057.png)
![1-{[3-(3-Aminopropoxy)phenyl]methyl}piperidin-4-OL](/img/structure/B8461059.png)

![(+/-)-Ethyl bicyclo[3.2.0]hept-2-en-6-ylideneacetate](/img/structure/B8461071.png)
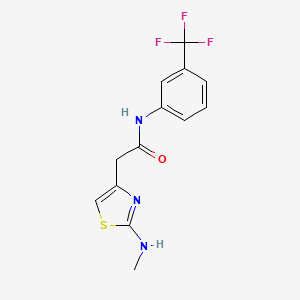
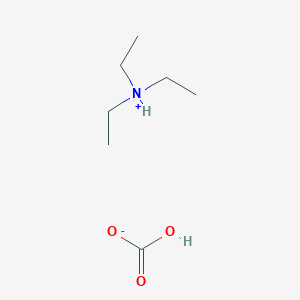

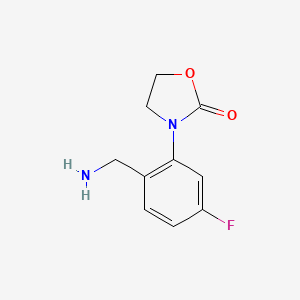
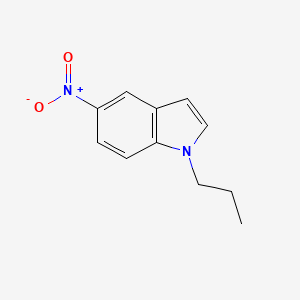
![5-[(1-Methyl-1H-indol-3-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8461108.png)
